molecular formula C6H11N3O B12357387 1-(2-Amino-1,4,5,6-tetrahydropyrimidin-6-yl)ethanone

1-(2-Amino-1,4,5,6-tetrahydropyrimidin-6-yl)ethanone

Cat. No.: B12357387
M. Wt: 141.17 g/mol
InChI Key: NQOBGQJQEWCDPW-UHFFFAOYSA-N
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Description

1-(2-Amino-1,4,5,6-tetrahydropyrimidin-6-yl)ethanone is a heterocyclic organic compound featuring a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Amino-1,4,5,6-tetrahydropyrimidin-6-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of N-arylitaconimides with carboximidamides. This reaction proceeds via an aza-Michael addition followed by recyclization to form the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-1,4,5,6-tetrahydropyrimidin-6-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxo derivatives, while reduction results in more saturated compounds.

Scientific Research Applications

1-(2-Amino-1,4,5,6-tetrahydropyrimidin-6-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: It finds applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 1-(2-Amino-1,4,5,6-tetrahydropyrimidin-6-yl)ethanone exerts its effects involves interactions with various molecular targets. These targets may include enzymes, receptors, and other proteins. The specific pathways involved depend on the particular application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1,4,5,6-tetrahydropyrimidine: A closely related compound with similar structural features.

    1-(2-Amino-1,3,4,5-tetrahydropyrimidin-6-yl)ethanone: Another similar compound with slight structural variations.

Uniqueness

1-(2-Amino-1,4,5,6-tetrahydropyrimidin-6-yl)ethanone is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C6H11N3O

Molecular Weight

141.17 g/mol

IUPAC Name

1-(2-amino-1,4,5,6-tetrahydropyrimidin-6-yl)ethanone

InChI

InChI=1S/C6H11N3O/c1-4(10)5-2-3-8-6(7)9-5/h5H,2-3H2,1H3,(H3,7,8,9)

InChI Key

NQOBGQJQEWCDPW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CCN=C(N1)N

Origin of Product

United States

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